

theoretical and computational studies on 2-Bromo-3-fluorotoluene

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of **2-Bromo-3-fluorotoluene**

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of **2-Bromo-3-fluorotoluene**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantum chemical calculations that reveal the structural, vibrational, electronic, and non-linear optical properties of this halogenated aromatic compound. By leveraging established computational protocols, we can predict and understand the behavior of **2-Bromo-3-fluorotoluene**, offering insights crucial for its application in medicinal chemistry and materials science.

Introduction: The Significance of 2-Bromo-3-fluorotoluene

2-Bromo-3-fluorotoluene (C_7H_6BrF) is a substituted toluene molecule that serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.^{[1][2]} The presence of three different substituents on the benzene ring—a bromine atom, a fluorine atom, and a methyl group—results in an asymmetric structure with interesting electronic and steric properties. Understanding the precise molecular geometry, vibrational modes, electronic

distribution, and reactivity is paramount for designing novel synthesis pathways and for predicting its interactions in biological systems.

Computational chemistry provides a powerful, non-destructive lens through which to examine molecules at the atomic level.^[3] Techniques like Density Functional Theory (DFT) allow us to model molecular behavior with high accuracy, offering predictive power that can guide and rationalize experimental findings.^[4] This guide outlines the application of these state-of-the-art computational methods to thoroughly characterize **2-Bromo-3-fluorotoluene**.

The Computational Framework: Methodology and Causality

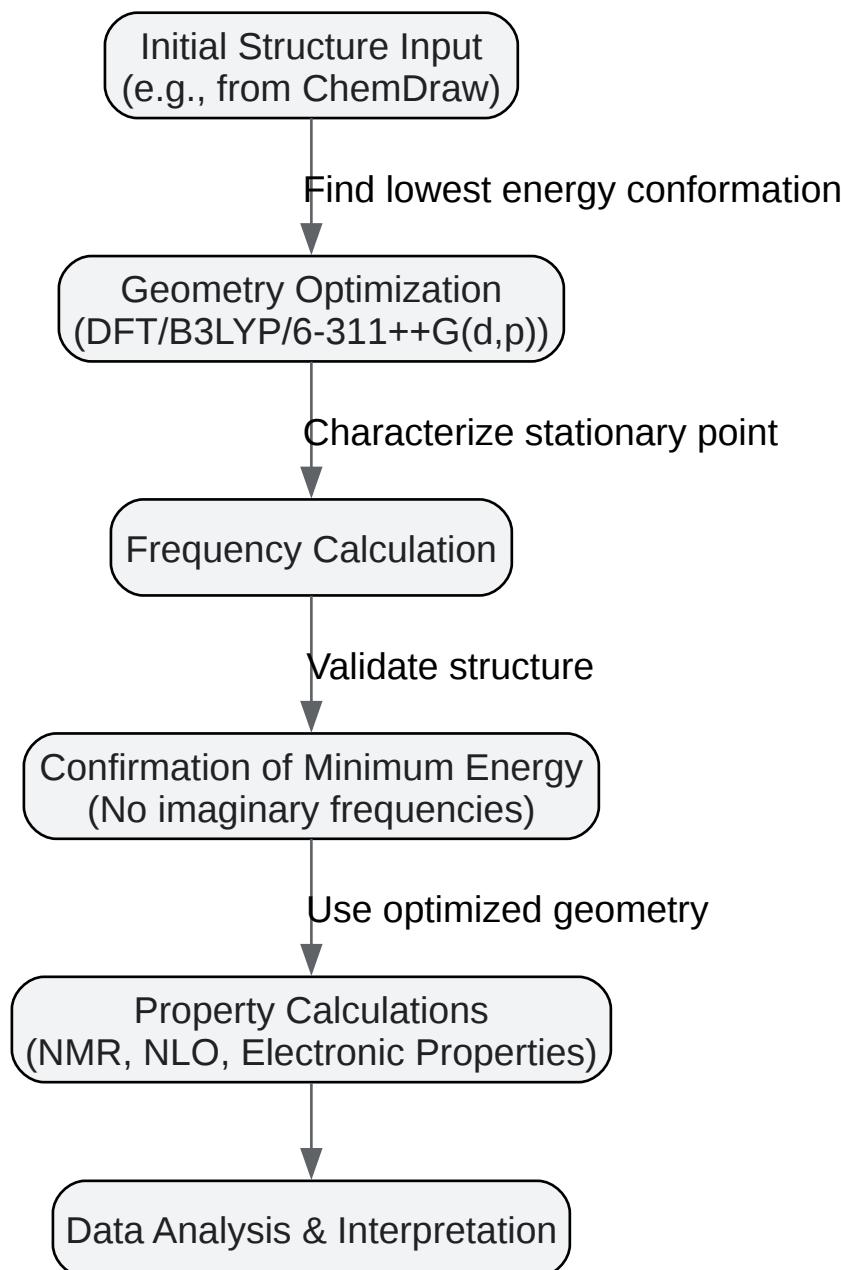
The reliability of any computational study hinges on the selection of an appropriate theoretical model. For a molecule like **2-Bromo-3-fluorotoluene**, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for predicting a wide range of molecular properties.^[5]

Choice of a Theoretical Model

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the workhorse of computational chemistry for organic molecules.^[6] It has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for systems analogous to **2-Bromo-3-fluorotoluene**.^{[7][8]} To accurately describe the electron distribution, especially for atoms with lone pairs like bromine and fluorine, a Pople-style basis set such as 6-311++G(d,p) is employed. The inclusion of diffuse functions (++) is crucial for describing the behavior of electrons far from the nucleus, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules, which is essential for accurate property calculations.

The Workflow: From Geometry to Properties

A typical computational investigation follows a logical sequence designed to ensure the validity and accuracy of the results.



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Caption: Computational workflow for analyzing **2-Bromo-3-fluorotoluene**.

Molecular Structure Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found.

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The substitution pattern on the benzene ring is expected to cause minor distortions from a perfect hexagon. For instance, the C-Br and C-F bond lengths will be characteristic of aromatic halides, and the presence of these bulky and electronegative groups will influence the adjacent C-C bond lengths and the internal angles of the ring.

Table 1: Predicted Optimized Structural Parameters for **2-Bromo-3-fluorotoluene**

Parameter	Description	Predicted Value (Å or °)	Justification
C-Br Bond Length	Distance between Carbon 2 and Bromine	~1.89 Å	Consistent with C-Br bonds in bromoanilines.[9]
C-F Bond Length	Distance between Carbon 3 and Fluorine	~1.35 Å	Typical for C-F bonds in fluorinated benzenes.
C-C Bond Lengths	Aromatic C-C bonds in the ring	1.39 - 1.41 Å	Slight variation due to substituent effects.[9]
C-C-Br Angle	Bond angle around the bromine substituent	~121°	Steric hindrance may cause slight deviation from 120°.
C-C-F Angle	Bond angle around the fluorine substituent	~119°	Electronegativity of fluorine influences the angle.

| C-C-C Angles | Internal angles of the benzene ring | 118° - 122° | Ring puckering due to steric and electronic effects. |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.[10][11]

Computational frequency calculations can predict these spectra with remarkable accuracy.[12]

A frequency calculation performed on the optimized geometry of **2-Bromo-3-fluorotoluene** yields a set of vibrational modes and their corresponding frequencies. A key validation step is to ensure that all calculated frequencies are positive (real), which confirms that the optimized structure is a true energy minimum.[5] The calculated IR intensities and Raman activities help in simulating the appearance of the experimental spectra.[8]

Table 2: Key Predicted Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Vibrational Mode	Description
~3100-3000	C-H stretch	Aromatic C-H stretching vibrations.
~3000-2850	C-H stretch	Methyl group (CH ₃) symmetric and asymmetric stretching.
~1600-1450	C=C stretch	Aromatic ring stretching modes.
~1450-1370	C-H bend	Methyl group bending vibrations.
~1300-1000	C-F stretch	Characteristic stretching of the Carbon-Fluorine bond.
~1200-1000	In-plane C-H bend	Bending vibrations of aromatic C-H bonds within the plane.
~900-675	Out-of-plane C-H bend	Bending vibrations of aromatic C-H bonds out of the plane.

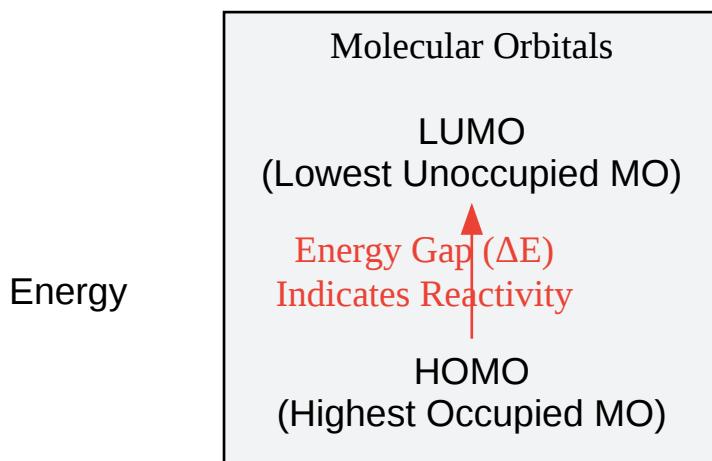
| ~600-500 | C-Br stretch | Characteristic stretching of the Carbon-Bromine bond. |

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its stability, reactivity, and intermolecular interactions. Key insights can be gained from analyzing the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[13] [14] A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. For **2-Bromo-3-fluorotoluene**, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO will likely be an anti-bonding orbital distributed over the aromatic system.



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Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total charge distribution on the molecular surface. It provides an intuitive guide to the reactive sites of a molecule.[9]

- Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In **2-Bromo-3-fluorotoluene**, these are expected around the electronegative fluorine and bromine atoms.

- Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are often found around the hydrogen atoms.
- Green regions represent areas of neutral potential.

The MEP map is invaluable for predicting how **2-Bromo-3-fluorotoluene** might interact with other molecules, such as receptors or enzymes in a biological context.

NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method allows for the accurate prediction of ^1H and ^{13}C NMR chemical shifts.[15][16][17] These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to confirm the molecular structure.[8] The calculations would predict distinct signals for each chemically unique proton and carbon atom, with the chemical shifts being influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm)

Atom	Predicted ¹ H Shift	Predicted ¹³ C Shift	Rationale
CH ₃	~2.3 ppm	~20 ppm	Typical range for a methyl group on an aromatic ring.
C1-H	~7.0-7.4 ppm	~130-140 ppm	Aromatic protons and carbons, deshielded by the ring current.
C4-H	~7.0-7.4 ppm	~115-125 ppm	Influenced by adjacent F and Br atoms.
C5-H	~7.0-7.4 ppm	~125-135 ppm	Aromatic protons and carbons.
C6-H	~7.0-7.4 ppm	~120-130 ppm	Aromatic protons and carbons.
C2-Br	-	~110-120 ppm	Carbon attached to bromine is significantly shielded.

| C3-F | - | ~155-165 ppm | Carbon attached to fluorine is strongly deshielded. |

Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often found in asymmetric structures, can exhibit non-linear optical (NLO) properties.[18][19] These materials are of great interest for applications in telecommunications and optical computing.[20] Computational methods can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[21][22] The asymmetric substitution pattern of **2-Bromo-3-fluorotoluene** suggests it may possess NLO properties, and a computational analysis would quantify this potential. A large calculated value for the first-order hyperpolarizability would indicate a significant NLO response.

Protocol: A Step-by-Step Computational Workflow

This section provides a generalized, step-by-step protocol for performing a DFT analysis of **2-Bromo-3-fluorotoluene** using a quantum chemistry software package like Gaussian.

Step 1: Building the Initial Structure

- Use a molecule builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of **2-Bromo-3-fluorotoluene**.
- Save the coordinates in a format compatible with the calculation software (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization

- Set up an input file for a geometry optimization calculation.
- Keyword Line:`#p B3LYP/6-311++G(d,p) Opt`
- This command instructs the software to perform an optimization (Opt) at the B3LYP level of theory with the 6-311++G(d,p) basis set.

Step 3: Frequency Calculation

- Using the optimized geometry from Step 2, set up a frequency calculation.
- Keyword Line:`#p B3LYP/6-311++G(d,p) Freq`
- This calculation will compute the vibrational frequencies, IR intensities, and Raman activities. Check the output to ensure there are no imaginary frequencies.

Step 4: NMR Chemical Shift Calculation

- Using the same optimized geometry, set up an NMR calculation.
- Keyword Line:`#p B3LYP/6-311++G(d,p) NMR=GIAO`
- This will calculate the absolute shielding tensors, which can be converted to chemical shifts by referencing them against TMS calculated at the same level of theory.

Step 5: NLO Property Calculation

- To obtain NLO properties, a frequency calculation also provides this information.
- Keyword Line:`#p B3LYP/6-311++G(d,p) Freq`
- The output file will contain the components of the dipole moment, polarizability, and hyperpolarizability.

Step 6: Electronic Property Analysis

- The HOMO and LUMO energies are standard outputs of the optimization and frequency calculations.
- To generate an MEP map, add the `Pop=MK` and `IOp(6/33=2)` keywords to a single-point energy calculation on the optimized geometry and visualize the resulting cube file.

Conclusion

Theoretical and computational studies provide an indispensable framework for the in-depth characterization of **2-Bromo-3-fluorotoluene**. By employing DFT calculations, we can obtain a detailed understanding of its structural, vibrational, electronic, and NLO properties. These insights are crucial for rationalizing its chemical behavior and for guiding its application in the development of new pharmaceuticals and advanced materials. The methodologies outlined in this guide represent a robust and validated approach to unlocking the molecular secrets of this important chemical intermediate.

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